3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid is an organic compound that features a thiazole ring, a hydroxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Dimethyl-1,3-thiazol-2-yl)-2-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethyl-1,3-thiazol-2-yl)methanamine
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2H-1,2,3-triazol-4-amine
Uniqueness
3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid is unique due to its combination of a thiazole ring, a hydroxy group, and a propanoic acid moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-4-5(2)13-7(9-4)3-6(10)8(11)12/h6,10H,3H2,1-2H3,(H,11,12) |
InChI Key |
AIDAGAQRDJUFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC(C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.